molecular formula C12H17NO B594288 2-(3-Ethoxyphenyl)pyrrolidine CAS No. 1270491-62-7

2-(3-Ethoxyphenyl)pyrrolidine

Cat. No.: B594288
CAS No.: 1270491-62-7
M. Wt: 191.274
InChI Key: HNYGYQBIQKKPLG-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)pyrrolidine is a chemical compound with the CAS Registry Number 1270491-62-7 . It has a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol . The compound features a pyrrolidine ring substituted at the 2-position with a 3-ethoxyphenyl group . Its structure can be represented by the SMILES string CCOC1=CC(C2NCCC2)=CC=C1 . As a pyrrolidine derivative, this compound is part of a class of structures studied in various research areas, such as medicinal chemistry and chemical biology. Pyrrolidines are often explored as scaffolds or building blocks in the design and synthesis of novel molecules with biological activity. The ethoxyphenyl substitution may make it a subject of interest in structure-activity relationship (SAR) studies. This product is provided exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct all risk assessments prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-ethoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-14-11-6-3-5-10(9-11)12-7-4-8-13-12/h3,5-6,9,12-13H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYGYQBIQKKPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 3 Ethoxyphenyl Pyrrolidine and Its Structural Analogs

Strategic Retrosynthetic Analysis and Molecular Design for Pyrrolidine (B122466) Scaffolds

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For 2-(3-ethoxyphenyl)pyrrolidine, several disconnections of the pyrrolidine ring can be envisioned, leading to various synthetic strategies. The most common approaches involve the formation of one or two carbon-carbon or carbon-nitrogen bonds in the final ring-closing step.

A primary retrosynthetic disconnection can be made at the C2-N and C5-C4 bonds, suggesting a [3+2] cycloaddition reaction as a convergent approach. In this strategy, the C2 and C5 atoms of the pyrrolidine ring, along with the nitrogen atom, originate from a 1,3-dipole, while the C3 and C4 atoms come from a dipolarophile. Azomethine ylides and nitrones are common 1,3-dipoles used for this purpose.

Alternatively, disconnections at a single C-N or C-C bond suggest intramolecular or intermolecular cyclization pathways. For instance, a C5-N bond disconnection leads back to a linear amino ketone or amino alcohol precursor, which can undergo intramolecular cyclization. An intermolecular approach might involve the reaction of a 1,4-dihaloalkane with an amine. These fundamental disconnections form the basis for the various synthetic methodologies discussed in the subsequent sections.

Direct Cyclization and Ring-Forming Strategies

Intramolecular Cyclization Pathways for Pyrrolidine Ring Construction

Intramolecular cyclization is a common and effective method for the synthesis of pyrrolidine rings from linear precursors. This strategy relies on the formation of a C-N or C-C bond to close the five-membered ring. A variety of functional groups can be employed to facilitate this ring closure.

One common approach involves the cyclization of 1,4-amino alcohols, which can be achieved under acidic or basic conditions. For the synthesis of a 2-arylpyrrolidine, this would typically involve a precursor bearing an amine and a hydroxyl group separated by a four-carbon chain, with the aryl group at the appropriate position. Another pathway is the reductive amination of 1,4-dicarbonyl compounds with a primary amine or ammonia.

Palladium-catalyzed cyclization of O-phenyl hydroxamates onto a pendant alkene represents a more modern approach to constructing unsaturated pyrrolidine derivatives, which can then be reduced to the corresponding pyrrolidines. While specific examples for this compound are not prevalent in the literature, these general methods provide a robust framework for its potential synthesis via intramolecular cyclization.

Intermolecular Cyclization Reactions for Pyrrolidine Core Assembly

Intermolecular cyclization strategies for pyrrolidine synthesis involve the reaction of two or more separate molecules to form the heterocyclic ring. A classic example is the reaction of a 1,4-dihaloalkane with a primary amine. This method, however, can sometimes be limited by side reactions and the availability of the starting materials.

More advanced intermolecular approaches include copper-catalyzed carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates. This method allows for the synthesis of 2-arylpyrrolidines from readily available starting materials. For instance, the reaction of 3-ethoxystyrene with a suitable aminoethyltrifluoroborate salt under copper catalysis could potentially yield this compound.

Another notable intermolecular method is the electroreductive cyclization of an imine with a terminal dihaloalkane. This electrochemical approach offers a greener alternative to traditional methods that often require harsh reagents.

[3+2] Cycloaddition Reactions for Pyrrolidine Synthesis

[3+2] cycloaddition reactions are powerful and atom-economical methods for the construction of five-membered rings, including pyrrolidines. These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). This approach allows for the rapid assembly of the pyrrolidine core with good control over stereochemistry.

Azomethine ylides are nitrogen-based 1,3-dipoles that are highly useful in the synthesis of pyrrolidines through [3+2] cycloaddition reactions with alkenes. wikipedia.org These reactions are often highly stereospecific and regioselective, providing a direct route to substituted pyrrolidines. wikipedia.org Azomethine ylides can be generated in situ from various precursors, including the thermal or photochemical ring-opening of aziridines, the condensation of an α-amino acid with an aldehyde or ketone, or the deprotonation of an iminium salt. wikipedia.org

For the synthesis of this compound, a plausible route would involve the reaction of an azomethine ylide with an appropriate dipolarophile. For example, an azomethine ylide could be generated from the condensation of an α-amino acid ester with 3-ethoxybenzaldehyde. The subsequent cycloaddition with an alkene like ethylene would furnish the desired pyrrolidine ring. The versatility of this method allows for the introduction of various substituents on the pyrrolidine ring by choosing appropriately substituted starting materials.

Recent advancements have focused on the development of catalytic and enantioselective azomethine ylide cycloadditions, enabling the synthesis of chiral pyrrolidines.

DipolarophileAzomethine Ylide PrecursorCatalyst/ConditionsProductYield (%)Diastereomeric Ratio
N-PhenylmaleimideIsatin, SarcosineRefluxSpiro[indoline-3,2'-pyrrolidine] derivativeHighNot reported
Dimethyl fumarateN-benzylidene-α-aminoacetateAg(I)/phosphine complexPolysubstituted pyrrolidine85-95>95:5
Methyl acrylateFormaldehyde, N-methylglycineNot specified1-Methyl-3-carbomethoxypyrrolidineGoodNot applicable

This table presents representative examples of azomethine ylide cycloadditions from the literature to illustrate the scope of the reaction.

Nitrone-olefin [3+2] cycloaddition is another powerful tool for the synthesis of isoxazolidines, which can be subsequently converted to pyrrolidines. wikipedia.org Nitrones, which are N-oxides of imines, act as 1,3-dipoles and react with alkenes to form the five-membered isoxazolidine ring. wikipedia.org The N-O bond in the resulting isoxazolidine can be cleaved, typically by reduction, to afford a 1,3-amino alcohol, which can then be further manipulated to yield a pyrrolidine.

The synthesis of this compound via this route would involve the cycloaddition of a nitrone derived from 3-ethoxybenzaldehyde with an alkene. The resulting isoxazolidine, upon reductive N-O bond cleavage and subsequent cyclization, would yield the target pyrrolidine. This method offers a high degree of control over the relative stereochemistry of the substituents on the pyrrolidine ring. wikipedia.org

Other 1,3-dipoles, such as nitrile oxides, can also be employed in cycloaddition reactions to generate heterocyclic precursors that can be converted to pyrrolidines, although these routes are generally more circuitous. The choice of 1,3-dipole and dipolarophile allows for a high degree of modularity in the synthesis of complex pyrrolidine structures.

NitroneDipolarophileConditionsProductYield (%)
C-Phenyl-N-methylnitroneStyreneToluene, reflux3,5-Diphenyl-2-methylisoxazolidine80
N-tert-Butyl-α-phenylnitroneMethyl acrylateRoom Temperature2-tert-Butyl-3-phenyl-5-carbomethoxyisoxazolidine95
Cyclic nitroneAcrylonitrileHeatBicyclic isoxazolidineGood

This table showcases typical nitrone cycloaddition reactions found in the literature, demonstrating the general applicability of this synthetic strategy.

Multicomponent Reaction (MCR) Methodologies for Pyrrolidine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. tandfonline.comnih.gov These reactions are advantageous as they can rapidly generate molecular diversity and complexity from simple starting materials, often with high bond-forming efficiency. tandfonline.comnih.gov For the synthesis of pyrrolidine rings, 1,3-dipolar cycloaddition reactions involving azomethine ylides are a prominent MCR strategy. tandfonline.com

An example of an MCR for pyrrolidine synthesis involves the reaction of an aldehyde, an amino acid ester, and a chalcone in a one-pot process. tandfonline.com Initially, the aldehyde and amino acid ester form a Schiff base. Subsequently, a Michael addition reaction between the chalcone and the Schiff base, often initiated by a catalyst like iodine, leads to the formation of the pyrrolidine ring. tandfonline.com While this specific example yields pyrrolidine-2-carboxylates, the principles can be adapted for the synthesis of 2-aryl pyrrolidines by selecting appropriate starting materials.

The Ugi four-component reaction (Ugi-4CR) is another versatile MCR that can be employed for the synthesis of pyrrolidone derivatives, which can be further transformed into pyrrolidines. The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By strategically choosing bifunctional reactants, subsequent ring-closing reactions can lead to the formation of the pyrrolidine scaffold.

MCR Strategy Reactants Key Intermediates Potential for this compound Synthesis
[3+2] CycloadditionAldehydes, Amino acid esters, ChalconesSchiff base, Azomethine ylideAdaptable by using 3-ethoxybenzaldehyde as the aldehyde component.
Ugi-4CRAldehyde, Amine, Carboxylic acid, IsocyanideUgi adductRequires bifunctional components for subsequent cyclization to form the pyrrolidine ring.

Reductive Amination Strategies for Pyrrolidine Ring Systems

Reductive amination is a highly effective and widely used method for the synthesis of amines, including cyclic amines like pyrrolidines. nih.govpearson.com This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.com For the construction of the pyrrolidine ring, this strategy is applied intramolecularly or in a successive manner.

A common approach involves the use of 1,4-dicarbonyl compounds which, upon reaction with a primary amine, undergo a double condensation followed by reduction to yield the N-substituted pyrrolidine. Alternatively, a γ-amino ketone or aldehyde can undergo intramolecular reductive amination to form the pyrrolidine ring.

Recent advancements have focused on the use of catalytic transfer hydrogenation, which employs more environmentally benign reducing agents like formic acid in place of traditional metal hydrides. nih.gov For instance, iridium complexes have been shown to catalyze the successive reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines in good to excellent yields. nih.gov This method offers a practical and efficient route to compounds structurally related to this compound.

Reductive Amination Approach Starting Materials Reducing Agent Key Features
Intermolecular1,4-Diketone, Primary amineNaBH₃CN, H₂/PdForms N-substituted pyrrolidines.
Intramolecularγ-Amino ketone/aldehydeNaBH₃CN, H₂/PdDirect formation of the pyrrolidine ring.
Catalytic Transfer HydrogenationDiketone, AnilineFormic acid (with Ir catalyst)Greener approach, high yields for N-aryl pyrrolidines. nih.gov

Asymmetric and Stereoselective Synthesis of this compound

Controlling the stereochemistry during the synthesis of substituted pyrrolidines is crucial, as different stereoisomers often exhibit distinct biological activities. mappingignorance.org Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound.

Enantioselective Approaches in Pyrrolidine Synthesis

Enantioselective synthesis involves the use of chiral auxiliaries, reagents, or catalysts to induce stereoselectivity in a chemical transformation. unibo.it For pyrrolidine synthesis, catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful and atom-economical strategy. mappingignorance.org This approach allows for the creation of multiple stereocenters in a single step with high stereo- and regioselectivity. mappingignorance.org

Chiral metal catalysts have been extensively developed for the enantioselective synthesis of pyrrolidines. mappingignorance.org These catalysts typically consist of a metal center, such as copper(I) or silver(I), coordinated to a chiral ligand. mappingignorance.org The chiral environment created by the ligand directs the approach of the reactants, leading to the preferential formation of one enantiomer. For example, the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene can be catalyzed by a Cu(I) complex of a chiral ligand to afford highly enantiomerically enriched pyrrolidines. mappingignorance.org

Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides represents another innovative approach to enantioenriched pyrrolidines. nih.gov This method combines the chirality of the starting material with the catalytic activity of gold to produce pyrrolidines in excellent yields and enantioselectivities. nih.gov

Catalyst System Reaction Type Key Advantages
Cu(I) or Ag(I) with chiral ligands1,3-Dipolar CycloadditionHigh stereoselectivity, potential to form multiple stereocenters. mappingignorance.org
Gold CatalystsTandem Cycloisomerization/HydrogenationExcellent yields and enantioselectivities from chiral precursors. nih.gov
Chiral Iridacycle ComplexesBorrowing Hydrogen AnnulationDirect synthesis from racemic diols and primary amines.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. acs.org Chiral pyrrolidine derivatives, particularly those derived from proline, are highly effective organocatalysts for a variety of transformations. unibo.itnih.gov

One prominent organocatalytic strategy for pyrrolidine synthesis is the Michael addition of aldehydes or ketones to nitroalkenes, catalyzed by a chiral pyrrolidine derivative like a diarylprolinol silyl ether. nih.gov This reaction proceeds through an enamine intermediate, and the stereochemistry is controlled by the chiral catalyst. Subsequent reactions can then be employed to cyclize the product into a substituted pyrrolidine.

Another approach involves the cascade addition-cyclization of tryptamines with α,β-unsaturated aldehydes, catalyzed by imidazolidinone catalysts. nih.gov This method allows for the rapid construction of the pyrroloindoline architecture with high enantioselectivity. nih.gov While this example leads to a fused ring system, the underlying principles of organocatalytic activation can be applied to the synthesis of simpler pyrrolidines.

Organocatalyst Type Reaction Mechanism Enantioselectivity
Diarylprolinol silyl ethersMichael AdditionEnamine catalysisUp to 85% ee reported. nih.gov
ImidazolidinonesCascade Addition-CyclizationLUMO-lowering catalysisHigh yields and excellent enantioselectivities reported. nih.gov
Chiral Phase Transfer CatalystsConjugate AdditionAsymmetric conjugate additionHigh enantioselectivity (e.g., 94% ee) has been achieved. acs.org

Diastereoselective Control in Formation of Substituted Pyrrolidines

When a molecule contains more than one stereocenter, diastereomers can be formed. Diastereoselective synthesis aims to control the relative stereochemistry of these centers. In the context of substituted pyrrolidines, controlling the stereochemistry at the 2- and 5-positions is a common objective.

One strategy for achieving diastereoselectivity is through catalyst control. For example, iron dipyrrin complexes have been shown to catalyze the diastereoselective conversion of aliphatic azides to 2,5-disubstituted pyrrolidines. nih.gov The catalyst can be systematically modified to enhance the selectivity for a particular diastereomer. nih.gov

Substrate control is another powerful approach. The inherent chirality in a starting material can direct the stereochemical outcome of a reaction. For instance, the diastereoselective Mannich reaction of a chiral sulfinimine followed by an iodocyclization can forge the pyrrolidine ring in a stereoselective manner.

Furthermore, the choice of reagents and reaction conditions can significantly influence diastereoselectivity. A Yb(OTf)₃-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters has been shown to produce pyrrolidines with a high preference for the cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org In contrast, other methods have been developed to favor the formation of trans-2,5-disubstituted pyrrolidines.

Method Key Feature Diastereomeric Preference
Iron dipyrrin catalysisC-H aminationTunable for syn diastereomer. nih.gov
Chiral sulfinimine chemistryMannich reaction/iodocyclizationSubstrate-controlled diastereoselectivity.
Yb(OTf)₃ catalysisThree-component reactionHigh cis selectivity. organic-chemistry.org
Copper-promoted aminooxygenationIntramolecular reaction of alkenesHigh cis selectivity.

Chiral Pool Strategy Utilizing Ethoxyphenyl-Derived Precursors

The chiral pool strategy is a powerful approach for asymmetric synthesis, leveraging naturally occurring enantiopure compounds as starting materials. Common precursors in the chiral pool include amino acids, carbohydrates, and terpenes. For the synthesis of chiral 2-arylpyrrolidines, starting materials like (S)-proline, (S)-pyroglutamic acid, and (R)-phenylglycinol are frequently employed. nih.govacs.org

A thorough review of the scientific literature indicates that specific examples of chiral pool synthesis starting directly from ethoxyphenyl-derived chiral precursors to yield this compound are not extensively documented. However, the principles of this strategy can be applied by analogy. A hypothetical chiral pool approach could involve a precursor such as a chiral amino alcohol or amino acid containing the 3-ethoxyphenyl moiety.

In a more general and established approach, non-chiral ethoxyphenyl precursors can be coupled with reagents from the chiral pool. For instance, (R)-phenylglycinol can serve as a chiral auxiliary. The synthesis would begin with the condensation of (R)-phenylglycinol with an appropriate ethoxyphenyl-containing aldehyde or ketone to form a chiral imine. Subsequent diastereoselective addition of a Grignard or organolithium reagent, followed by cyclization and removal of the chiral auxiliary, would yield the desired enantiomerically enriched this compound. This strategy has been successfully applied to the synthesis of various trans-2,5-bis(aryl)pyrrolidines. acs.org

Another well-established chiral pool starting material is pyroglutamic acid. nih.gov A synthetic route could involve the reaction of an ethoxyphenyl Grignard reagent with a derivative of pyroglutamic acid, followed by reduction and further transformations to install the desired stereochemistry at the C2 position and yield this compound.

Catalytic Innovations and Reaction Mechanism Elucidation in Pyrrolidine Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and atom economy. The construction of the pyrrolidine ring has been a fertile ground for the development of novel catalytic systems, including those based on transition metals and metal-free organocatalysts.

Transition Metal-Catalyzed Pyrrolidine Formations (e.g., Palladium, Iridium)

Transition metal catalysis offers powerful and versatile methods for the construction of C-N and C-C bonds, which are essential for the formation of the pyrrolidine ring. Palladium and Iridium catalysts have been at the forefront of these developments.

Palladium-Catalyzed Syntheses: Palladium catalysts are widely used for cross-coupling and cyclization reactions. The synthesis of substituted pyrrolidines can be achieved through several Pd-catalyzed transformations, including intramolecular carboamination and hydroarylation.

Intramolecular Carboamination: This method involves the cyclization of an unsaturated amine onto an aryl or vinyl halide. The reaction typically proceeds via oxidative addition of the halide to a Pd(0) complex, followed by coordination of the amine, intramolecular aminopalladation across the double bond, and reductive elimination to furnish the pyrrolidine product. This approach allows for the synthesis of 2-(arylmethyl)pyrrolidines with good yields and enantioselectivities when chiral ligands are employed.

Hydroarylation of Pyrrolines: A palladium-catalyzed hydroarylation process can be used to synthesize 3-aryl pyrrolidines from N-alkyl pyrrolines and aryl halides. This reaction demonstrates how the choice of the N-substituent can divert the reaction pathway from a standard Mizoroki-Heck reaction to a hydroarylation, yielding the saturated pyrrolidine ring.

Catalyst SystemReactantsProductYield (%)ee (%)
Pd(OAc)₂ / LigandN-Boc-pent-4-enylamine, Aryl Bromide2-(Arylmethyl)pyrrolidine70-90up to 94
Pd CatalystN-Alkyl pyrroline, Aryl Halide3-Aryl pyrrolidine60-85N/A

Iridium-Catalyzed Syntheses: Iridium catalysts have shown unique reactivity, particularly in reductive processes. A notable application is the reductive generation of azomethine ylides from tertiary amides or lactams. These ylides can then undergo [3+2] dipolar cycloaddition reactions with various alkenes to form highly substituted pyrrolidines. This method is advantageous as it starts from readily available amides and proceeds under mild conditions.

Metal-Free and Organocatalytic Systems for Pyrrolidine Scaffolds

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and avoiding toxic metal residues. The pyrrolidine scaffold itself is a key motif in many organocatalysts, such as proline and its derivatives.

Asymmetric organocatalysis often relies on the generation of chiral enamines or iminium ions from the reaction of a chiral secondary amine catalyst with a carbonyl compound. These intermediates then react with suitable electrophiles or nucleophiles, with the chiral catalyst directing the stereochemical outcome.

Cascade Reactions: Organocatalytic cascade reactions are particularly efficient for the synthesis of complex pyrrolidine structures. For example, a Michael addition followed by an intramolecular cyclization can construct the pyrrolidine ring with multiple stereocenters in a single operation. Cinchona alkaloid-derived catalysts have proven effective in promoting such cascade reactions, leading to highly functionalized pyrrolidines with excellent diastereoselectivity and high enantiomeric excess.

Multicomponent Reactions: The Hantzsch dihydropyridine synthesis, a four-component reaction, has been adapted to an organocatalytic enantioselective process using a BINOL-phosphoric acid catalyst to produce chiral six-membered heterocycles, and similar principles can be applied to pyrrolidine synthesis. Multicomponent reactions of imino esters, optically active dihydrofurans, and silane reagents can afford highly substituted pyrrolidines diastereoselectively. nih.gov

OrganocatalystReaction TypeProductYield (%)dree (%)
Cinchonidine-derived squaramideCascade (Michael/Cyclization)Highly substituted pyrrolidineup to 95>20:1up to 99
Proline derivativesMichael AdditionFunctionalized pyrrolidine70-99up to 99:1up to 99

Mechanistic Investigations of Pyrrolidine-Forming Reactions

Understanding the reaction mechanism is crucial for optimizing existing synthetic methods and developing new ones. The formation of the pyrrolidine ring can proceed through various mechanistic pathways depending on the chosen methodology.

Radical-Mediated Cyclization: In some enzymatic and chemical syntheses, the pyrrolidine ring is formed via a radical cyclization mechanism. For instance, the biosynthesis of kainoids involves the radical-mediated cyclization of N-isoprenylated L-glutamate derivatives. Mechanistic studies have revealed multiple catalytic branch points leading to diverse reaction outcomes, including hydroxylation, C-C bond formation, and desaturation.

Organocatalytic Mechanisms: The mechanism of organocatalytic reactions for pyrrolidine synthesis typically involves the formation of a transient enamine or iminium ion. In the case of proline-catalyzed reactions, the secondary amine of proline reacts with a carbonyl compound to form a nucleophilic enamine, which can then attack an electrophile. Subsequent hydrolysis releases the product and regenerates the catalyst. The stereochemistry is controlled by the chiral environment of the catalyst, which directs the approach of the electrophile. Computational studies, such as DFT calculations, have been employed to investigate the transition states and intermediates in these reactions, providing insights into the origins of stereoselectivity.

Transition Metal-Catalyzed Mechanisms: The mechanism of palladium-catalyzed carboamination is believed to involve an intramolecular insertion of the alkene into a Pd-N bond of a palladium-amido complex. This syn-aminopalladation step generates a new C-N bond and creates one or two stereocenters. Subsequent C-C bond-forming reductive elimination yields the pyrrolidine product. For copper-catalyzed C-H amination reactions, mechanistic studies suggest the involvement of copper(I) to copper(III) oxidation states, potentially proceeding through either two-electron or single-electron transfer steps.

Functionalization and Skeletal Rearrangement of Pyrrolidine Derivatives

The derivatization of the pyrrolidine core and the rearrangement of its skeleton are important strategies for creating molecular diversity and accessing novel chemical structures for drug discovery.

Strategic Derivatization of the Pyrrolidine Core

Strategic derivatization allows for the modification of a pre-existing pyrrolidine scaffold to introduce new functional groups and modulate its properties.

Regioselective Substitution on the Ethoxyphenyl Moiety

The functionalization of the aromatic core of this compound is pivotal for the synthesis of its structural analogs, allowing for the modulation of its physicochemical and biological properties. Regioselective substitution reactions on the ethoxyphenyl moiety are governed by the directing effects of the substituents already present on the benzene ring: the ethoxy group (-OCH₂CH₃) and the pyrrolidinyl group.

In electrophilic aromatic substitution (EAS), the ethoxy group is a potent activating group and an ortho, para-director. masterorganicchemistry.comlibretexts.org This is attributed to its strong electron-donating resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic π-system. ulethbridge.caorganicchemistrytutor.com This delocalization increases the electron density at the ortho (C2 and C6) and para (C4) positions relative to the ethoxy group, making these sites more nucleophilic and thus more susceptible to attack by electrophiles. organicchemistrytutor.comjove.com The inductive effect of the electronegative oxygen atom is outweighed by this powerful resonance effect. chemistrysteps.com

Conversely, the pyrrolidinyl group, attached to the C1 position, is considered a deactivating group due to its electron-withdrawing inductive effect. When considering the combined influence of both substituents on this compound, the activating, resonance-donating nature of the ethoxy group at C3 is the dominant factor in determining the position of subsequent electrophilic attack.

Therefore, electrophilic substitution reactions on the 3-ethoxyphenyl ring will preferentially occur at the positions ortho and para to the ethoxy group. The available positions are C2, C4, and C6. Steric hindrance from the adjacent pyrrolidinyl group at C1 may slightly disfavor substitution at the C2 position, potentially leading to a higher yield of the C4 and C6 substituted products.

Below is a table summarizing the expected major products for various electrophilic aromatic substitution reactions on the ethoxyphenyl moiety.

ReactionReagentsElectrophile (E⁺)Expected Major Product(s)
Nitration HNO₃ / H₂SO₄NO₂⁺2-(3-Ethoxy-4-nitrophenyl)pyrrolidine and 2-(3-Ethoxy-6-nitrophenyl)pyrrolidine
Halogenation Br₂ / FeBr₃Br⁺2-(4-Bromo-3-ethoxyphenyl)pyrrolidine and 2-(6-Bromo-3-ethoxyphenyl)pyrrolidine
Friedel-Crafts Acylation RCOCl / AlCl₃RCO⁺2-(4-Acyl-3-ethoxyphenyl)pyrrolidine and 2-(6-Acyl-3-ethoxyphenyl)pyrrolidine
Friedel-Crafts Alkylation RCl / AlCl₃R⁺2-(3-Ethoxy-4-alkylphenyl)pyrrolidine and 2-(3-Ethoxy-6-alkylphenyl)pyrrolidine
Sulfonation SO₃ / H₂SO₄SO₃2-(3-Ethoxy-4-sulfophenyl)pyrrolidine and 2-(3-Ethoxy-6-sulfophenyl)pyrrolidine

Deconstructive Transformation and Ring-Opening of Pyrrolidines via C-N Bond Cleavage

The pyrrolidine ring is a common structural motif in numerous natural products and synthetic compounds. While functionalization of the ring's periphery is a well-established strategy, the "skeletal remodeling" of the pyrrolidine core through the cleavage of inert carbon-nitrogen (C-N) bonds represents a more advanced and challenging synthetic approach. chemistrysteps.comleah4sci.com This deconstructive transformation allows for the conversion of the pyrrolidine framework into other valuable structures, such as different-sized cyclic amines or carbocycles. chemistrysteps.com

Cleaving the C-N bond in an unstrained ring like pyrrolidine is a formidable challenge in synthetic chemistry. masterorganicchemistry.comulethbridge.ca Unlike smaller, strained rings such as aziridines and azetidines, where ring strain facilitates cleavage, pyrrolidines lack this inherent driving force, making their C-N bonds significantly more robust. masterorganicchemistry.comchemistrysteps.com

Recent advancements have introduced effective strategies for the reductive cleavage of the C-N bond in N-acylated pyrrolidines, most notably through the combined use of Lewis acids and photoredox catalysis. masterorganicchemistry.comulethbridge.caleah4sci.com This methodology facilitates the cleavage of the C2-N bond, which is typically the most difficult to break in traditional reductive processes.

The general mechanism involves the following key steps:

Activation of the Amide: An N-benzoyl group or a similar acyl group is installed on the pyrrolidine nitrogen. A Lewis acid, such as zinc triflate (Zn(OTf)₂), coordinates to the carbonyl oxygen of the amide. This coordination is crucial as it activates the amide, making it more susceptible to reduction. masterorganicchemistry.comlibretexts.org

Single-Electron Transfer (SET): A highly reducing photoredox catalyst, excited by light (e.g., blue LEDs), transfers a single electron to the activated amide carbonyl group. libretexts.org

C-N Bond Cleavage: This electron transfer results in the formation of a radical anion intermediate, which then undergoes site-selective cleavage of the C2-N bond to generate a carbon-centered radical. masterorganicchemistry.comulethbridge.ca

Further Transformation: The resulting carbon radical can be trapped by various radical acceptors, such as alkenes and alkynes, to form new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org This allows for the "skeletal remodeling" of the original pyrrolidine into a diverse array of other molecular architectures, including γ-lactones, aziridines, and tetrahydrofurans. masterorganicchemistry.comleah4sci.com

This protocol is significant because it operates under mild conditions and demonstrates wide applicability to various pyrrolidine-containing molecules, enabling transformations that were previously difficult to achieve. masterorganicchemistry.comchemistrysteps.com The combination of Lewis acid and photoredox catalysis provides a powerful tool for overcoming the high activation barrier associated with C-N bond cleavage in unstrained cyclic amines.

The table below outlines key features of this advanced synthetic methodology.

FeatureDescriptionReference
Substrate N-Benzoyl Pyrrolidines and derivatives masterorganicchemistry.comulethbridge.ca
Catalysis System Lewis Acid (e.g., Zn(OTf)₂) and Photoredox Catalyst (e.g., Ir(4-Fppy)₃) libretexts.org
Key Challenge Cleavage of inert C-N bond in an unstrained five-membered ring masterorganicchemistry.comchemistrysteps.com
Mechanism Single-Electron Transfer (SET) to Lewis acid-activated amide, followed by C2-N bond scission masterorganicchemistry.comlibretexts.org
Outcome Skeletal remodeling of the pyrrolidine core chemistrysteps.comleah4sci.com
Potential Products Aziridines, γ-lactones, tetrahydrofurans, and products of intermolecular radical addition masterorganicchemistry.comleah4sci.com

Theoretical and Computational Investigations of 2 3 Ethoxyphenyl Pyrrolidine

Quantum Chemical Modeling and Electronic Structure Analysis

Quantum chemical modeling offers a powerful lens through which to examine the intricacies of molecular structure and reactivity. For 2-(3-ethoxyphenyl)pyrrolidine, these methods elucidate its fundamental electronic characteristics.

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry and stability of chemical compounds. DFT calculations, often employing functionals like B3LYP, are utilized to optimize the structure of molecules. bohrium.comresearchgate.net For derivatives of pyrrolidine (B122466), DFT has been successfully used to determine optimized geometries, which are then compared with experimental data, such as that from X-ray diffraction, to validate the computational model. researchgate.net The stability of the molecule is also assessed through these calculations, providing a theoretical basis for its behavior. bohrium.com

In the case of pyrrolidine derivatives, DFT calculations have been employed to investigate their energetic, geometric, and electronic properties. bohrium.com These studies often involve geometry optimizations and energy calculations using specific functionals and basis sets, such as B3LYP with a 6-31G(d) basis set. bohrium.com The insights gained from these calculations are valuable for understanding the structure-activity relationships of these compounds. bohrium.com

Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Accuracy Calculations

For higher accuracy in computational studies, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are employed. rsc.orgnih.govnih.gov These methods, while more computationally intensive than DFT, can provide more precise energy calculations and are considered the "gold standard" in quantum chemistry for small to medium-sized molecules. nih.gov

For instance, CCSD(T) calculations have been used to determine the energy preference of conformers and the barrier for pseudorotation in the pyrrolidine ring. rsc.org The DLPNO-CCSD(T) method, a more efficient variant, has been shown to provide accurate single-point energies. nih.govnih.gov MP2 methods are also used in conjunction with DFT to refine geometric parameters and calculate interaction energies, offering a more detailed understanding of molecular structures. mdpi.comacs.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of computational chemistry that helps in understanding the chemical reactivity and electronic transitions within a molecule. wuxiapptec.comirjweb.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. wuxiapptec.comirjweb.com

For pyrrolidine derivatives, HOMO-LUMO analysis has been performed using DFT calculations to assess their electronic properties and reactivity. tandfonline.com The energy gap helps to explain the charge transfer interactions within the molecule. irjweb.com The distribution of these frontier orbitals can provide insights into the reactive sites of the molecule. researchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Related Pyrrolidine Derivative (Illustrative Example)
ParameterEnergy (eV)
HOMO Energy-6.2
LUMO Energy-1.1
HOMO-LUMO Gap5.1

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netavogadro.ccnih.gov The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. avogadro.ccsobereva.com

This technique has been applied to various heterocyclic compounds, including pyrrolidine derivatives, to understand their intermolecular interactions and binding properties. researchgate.netiucr.org The MEP analysis, often performed using DFT calculations, helps in identifying the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its biological activity and designing new compounds. tandfonline.comnih.gov

Conformational Analysis and Dynamics of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exhibits a dynamic conformational flexibility that is critical to its chemical and biological properties. nih.gov

Pseudorotation and Ring Pucker Dynamics

The conformation of the pyrrolidine ring can be described by a phenomenon known as pseudorotation, which involves a continuous series of envelope (E) and twist (T) conformations. beilstein-journals.org This dynamic process is characterized by two parameters: the phase angle (P) and the maximum puckering amplitude (Φmax). beilstein-journals.org The phase angle indicates which atoms are out of the ring plane, while the puckering amplitude describes the degree of distortion. beilstein-journals.org

Steric and Electronic Effects of the 3-Ethoxyphenyl Substituent on Conformation

The three-dimensional structure of the pyrrolidine ring is not planar but exists in a state of dynamic equilibrium between various puckered conformations, primarily envelope and twist forms. nih.gov The substitution of a 3-ethoxyphenyl group at the C2 position of the pyrrolidine ring introduces specific steric and electronic factors that significantly influence this conformational preference.

Steric Effects: The 3-ethoxyphenyl group is sterically demanding. To minimize steric hindrance, this bulky group preferentially occupies a pseudo-equatorial position on the pyrrolidine ring. This orientation dictates the ring's pucker. For L-proline derivatives, for instance, a sterically demanding substituent in a trans configuration can favor an endo-puckering of the ring, while a cis configuration favors exo-puckering. nih.gov In the case of this compound, the large aryl substituent's preference for an equatorial-like position would be a primary determinant of the dominant conformer in equilibrium.

Electronic Effects: The ethoxy group at the meta-position of the phenyl ring exerts a notable electronic influence. As an electron-donating group, it increases the electron density of the aromatic ring. This can lead to specific intramolecular interactions that affect conformational stability. In related N-arylethyl systems, electron-donating substituents on the aryl ring have been found to influence the diastereoselectivity of C-H insertion reactions, suggesting an electronic role in stabilizing or destabilizing certain transition state geometries. acs.org Furthermore, computational studies on fluorinated pyrrolidines highlight the importance of stereoelectronic effects, such as the anomeric effect (nN→σ*CF), in controlling conformation. beilstein-journals.org While not a fluorine system, analogous delocalization interactions between the nitrogen lone pair and the antibonding orbitals of the C-C bond connecting the phenyl ring could play a role in stabilizing specific rotamers of the this compound system.

Table 1: Predicted Conformational Influences on this compound

Effect Influencing Group Predicted Outcome on Pyrrolidine Ring
Steric Hindrance 3-Ethoxyphenyl The substituent strongly favors a pseudo-equatorial position to minimize non-bonded interactions.
Electronic (Inductive/Resonance) Ethoxy group Increases electron density on the phenyl ring, potentially influencing non-covalent interactions and rotamer preference.
Stereoelectronic Pyrrolidine Nitrogen Potential for hyperconjugative interactions between the nitrogen lone pair and the C2-substituent's sigma framework, stabilizing certain puckers.

Computational Prediction of Reaction Pathways and Energetics in Synthesis

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides powerful tools for predicting the most likely pathways for the synthesis of complex molecules like this compound. acs.org A common and powerful method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction, where an azomethine ylide reacts with a dipolarophile. acs.org Computational modeling can elucidate the intricate details of this and other synthetic routes, offering insights into reaction feasibility, regioselectivity, and stereoselectivity before laboratory work is undertaken.

Transition State Characterization and Activation Energy Calculations

The selectivity of a chemical reaction is often determined by the relative energy of its transition states (TS). rsc.org For a reaction with multiple possible outcomes, such as the formation of different stereoisomers, the product that proceeds through the lowest-energy transition state will be the major one. Computational chemists can model the geometries of these short-lived transition states and calculate their corresponding activation energies (often expressed as the Gibbs free energy of activation, ΔG‡). beilstein-journals.org

In the context of a [3+2] cycloaddition to form a substituted pyrrolidine, calculations can distinguish between competing endo and exo transition states, which lead to different diastereomers. acs.org The activation strain or distortion-activation model is a useful framework for this analysis, where the activation energy is decomposed into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. acs.org By comparing the calculated activation energies for all possible pathways, a quantitative prediction of the product distribution can be made. rsc.org

The following table presents hypothetical DFT-calculated activation energies for a representative [3+2] cycloaddition reaction forming a substituted pyrrolidine, illustrating how computational data can predict the favored stereochemical outcome.

Table 2: Example of Calculated Activation Energies for Competing Reaction Pathways

Reaction Pathway Transition State Relative Activation Energy (ΔG‡) (kcal/mol) Predicted Major Product
Path A Exo-TS 0.0 Yes
Path B Endo-TS +3.5 No

Data are hypothetical, based on typical energy differences found in computational studies of [3+2] cycloadditions. acs.org

Solvent Effects Modeling on Reaction Outcomes

The choice of solvent can dramatically impact the rate and selectivity of a reaction. Therefore, for computational predictions to be accurate, they must account for solvent effects. Computational models do this primarily through two approaches: implicit and explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM) or its variants like the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous medium with a defined dielectric constant. beilstein-journals.org This approach is computationally efficient and often provides a good approximation of how a polar solvent can stabilize charged or polar species, including transition states. Explicit models involve including a number of individual solvent molecules in the calculation, which can capture specific hydrogen-bonding interactions but are far more computationally demanding.

Studies on the synthesis of pyrrolidine derivatives have shown that changing the solvent in the computational model can significantly alter the calculated activation barriers. beilstein-journals.org For example, a reaction mechanism might be predicted to be stepwise in the gas phase but concerted in a polar solvent. Comparing calculated results in different solvent models to experimental observations is crucial for validating the computational approach. acs.orgbeilstein-journals.org

The table below demonstrates how calculated activation energies for a key reaction step can vary with the inclusion of different solvent models.

Table 3: Example of Solvent Effects on Calculated Activation Energy (ΔG‡)

Solvent Model Relative Activation Energy (kcal/mol)
Gas Phase 15.2
Toluene (CPCM) 14.5
Ethanol (B145695) (CPCM) 12.8
Acetonitrile (B52724) (CPCM) 12.5

Data are illustrative, based on trends reported in computational literature for pyrrolidine synthesis. acs.orgbeilstein-journals.org

This modeling shows that polar solvents like ethanol and acetonitrile are predicted to lower the activation barrier more effectively than a nonpolar solvent like toluene, suggesting the transition state has a more polar character than the reactants.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 3 Ethoxyphenyl Pyrrolidine

The unambiguous structural confirmation and purity assessment of 2-(3-ethoxyphenyl)pyrrolidine rely on a suite of advanced analytical techniques. High-resolution mass spectrometry and multidimensional nuclear magnetic resonance spectroscopy are indispensable tools for elucidating its elemental composition, connectivity, and stereochemistry.

Future Perspectives in Chemical Research on 2 3 Ethoxyphenyl Pyrrolidine

Identification of Unexplored Synthetic Avenues and Methodological Challenges

The synthesis of polysubstituted pyrrolidines, particularly chiral 2-aryl derivatives like 2-(3-ethoxyphenyl)pyrrolidine, presents ongoing challenges that invite novel solutions. acs.org While classical methods exist, the demand for greater efficiency, stereocontrol, and sustainability drives the exploration of new synthetic frontiers.

Current methodologies often face limitations such as the need for expensive catalysts, harsh reaction conditions, or starting materials that are not commercially available. diva-portal.org Future research will likely focus on overcoming these hurdles. One promising area is the development of advanced catalytic systems. For instance, rhodium-catalyzed asymmetric arylation of N-tosylaldimines has emerged as a high-yielding method for producing chiral 2-aryl pyrrolidines under neutral conditions. mdpi.com Similarly, palladium-catalyzed carboamination reactions of alkenes offer a pathway to substituted pyrrolidines, though challenges in diastereoselectivity and substrate scope remain to be fully addressed. umich.edu

Biocatalysis represents another significant avenue for exploration. The use of enzymes, such as transaminases, offers a green and highly selective alternative for the asymmetric synthesis of chiral amines. acs.orgnih.gov Recent studies have demonstrated that transaminases can facilitate the cyclization of ω-chloroketones to produce 2-substituted pyrrolidines with excellent enantiomeric excess (>99.5%) for both enantiomers. acs.orgnih.gov Applying and optimizing such biocatalytic cascades for the synthesis of this compound could provide a more sustainable and efficient route.

Synthetic AvenueDescriptionKey AdvantagesMethodological Challenges
Advanced Metal CatalysisUse of rhodium, palladium, or iridium complexes to catalyze asymmetric C-C and C-N bond formations. acs.orgmdpi.comHigh yields, potential for high stereoselectivity. mdpi.comCatalyst cost, removal of metal contaminants, substrate scope limitations. rsc.org
Biocatalytic SynthesisEmployment of enzymes like transaminases or keto reductases for stereoselective transformations. acs.orgacs.orgHigh enantioselectivity, mild and environmentally friendly conditions. acs.orgEnzyme stability, substrate specificity, scalability of reactions.
[3+2] CycloadditionsAtom-economic construction of the pyrrolidine (B122466) ring from azomethine ylides and alkenes. acs.orgDirect ring construction, control over multiple stereocenters. acs.orgGeneration and stability of ylide intermediates, regioselectivity control.
Photochemical MethodsUsing light to initiate reactions, such as C-H oxyfunctionalization, to create precursors for pyrrolidines. acs.orgnumberanalytics.comAccess to unique reactivity under mild conditions. numberanalytics.comRequirement for specialized equipment, scalability, and control of selectivity. numberanalytics.com

Emerging Computational Methodologies for Predictive Chemical Research

Computational chemistry has become an indispensable tool for accelerating research in heterocyclic chemistry. numberanalytics.comnumberanalytics.com For a molecule like this compound, computational methods can provide deep insights into its properties and reactivity, guiding experimental work and reducing the time and cost associated with laboratory research. ijrpr.com

Quantitative Structure-Activity Relationship (QSAR) studies are powerful for predicting the biological activity of new compounds. ijrpr.com By developing 2D and 3D-QSAR models based on a series of pyrrolidine derivatives, researchers can identify key structural features that influence their activity. nih.govbohrium.comtandfonline.com For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications would enhance a desired property. nih.govbohrium.com Such models could be instrumental in designing novel analogs of this compound with improved therapeutic potential.

Density Functional Theory (DFT) is a quantum mechanical method widely used to predict the electronic structure, stability, and reactivity of molecules. numberanalytics.com DFT calculations can elucidate reaction mechanisms, predict spectroscopic properties, and calculate thermodynamic parameters for synthetic pathways leading to this compound. researchgate.netrsc.org This predictive power allows for the in silico screening of potential synthetic routes, identifying the most energetically favorable pathways before attempting them in the lab. numberanalytics.com

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational landscape and to model its interaction with biological targets, such as proteins or enzymes. bohrium.comtandfonline.com These simulations provide crucial information on the stability of ligand-receptor complexes and can help elucidate the molecular basis of a compound's activity, guiding the design of more potent and selective molecules. bohrium.com However, the predictive accuracy of some machine learning models can be limited by biases in literature data, reflecting human choices rather than purely chemical principles. acs.org

MethodologyApplication for this compoundAnticipated Insights
QSAR (CoMFA, CoMSIA, HQSAR)Predicting biological activity based on structural features. nih.govresearchgate.netIdentification of key substituents and functional groups for optimizing activity. nih.gov
Density Functional Theory (DFT)Investigating electronic structure, reactivity, and reaction mechanisms. numberanalytics.comOptimization of synthetic routes and prediction of spectroscopic data. researchgate.net
Molecular Dynamics (MD) SimulationsSimulating the interaction with biological targets and assessing conformational stability. bohrium.comUnderstanding binding modes and stability of ligand-protein complexes. tandfonline.com
Machine Learning (ML)Predicting reaction outcomes and designing synthesis routes. numberanalytics.comStreamlining the discovery process; however, models can be influenced by non-scientific factors in training data. acs.org

Development and Refinement of Novel Characterization Techniques for Complex Heterocycles

The precise structural elucidation of complex heterocyclic molecules like this compound is critical for understanding their function. As synthetic methods produce increasingly complex structures, the analytical techniques used for their characterization must also evolve.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy remains a cornerstone for structure determination. numberanalytics.com Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for establishing the stereochemistry of chiral centers, which is crucial for a molecule with a substituted pyrrolidine ring. ipb.ptnih.gov Future developments may involve the wider application of chiral solvating agents in NMR to more easily differentiate enantiomers and determine enantiomeric excess directly. scite.ai The use of ¹⁹F NMR, by incorporating a fluorine label into a chiral probe, has also been shown to be a rapid method for the enantioanalysis of various N-heterocycles. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is essential for confirming molecular formulas and identifying unknown compounds. nih.gov Techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) coupled with tandem mass spectrometry (MS/MS or MSⁿ) can provide detailed information about the fragmentation patterns of pyrrolidine derivatives. researchgate.nettechnologynetworks.com This data is crucial for identifying metabolites or degradation products and for elucidating the structure of newly synthesized compounds. technologynetworks.com Gas Chromatography-Mass Spectrometry (GC-MS) is also a well-established method for the analysis of pyrrolidine derivatives, often used to determine the position of substituents. researchgate.netnih.govresearchgate.net

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) provide the most definitive three-dimensional structural information. numberanalytics.com Single-crystal X-ray diffraction allows for the unambiguous determination of the absolute configuration of chiral molecules, provided a suitable crystal can be grown. mdpi.com While X-ray crystallography requires crystalline samples, cryo-EM is emerging as a powerful technique for determining the high-resolution structures of molecules in solution, including complexes with proteins. numberanalytics.com The application of these advanced structural biology techniques will be vital for understanding how this compound and its analogs interact with their biological targets at an atomic level.

TechniqueSpecific Application for HeterocyclesFuture Refinements
Advanced NMR SpectroscopyElucidation of 3D structure and stereochemistry using techniques like NOESY and chiral probes. ipb.ptscite.aiImproved chiral solvating agents for easier enantiomeric discrimination; in situ monitoring of reactions. acs.orgscite.ai
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination and structural elucidation through fragmentation analysis (MS/MS). nih.govnih.govEnhanced ionization techniques for sensitive detection of complex adducts and metabolites. technologynetworks.com
X-ray CrystallographyUnambiguous determination of absolute stereochemistry and solid-state conformation. numberanalytics.commdpi.comImproved methods for crystallizing challenging molecules and complexes.
Cryo-Electron Microscopy (Cryo-EM)Determining high-resolution structures of molecules and their biological complexes in solution. numberanalytics.comBroader application to smaller molecules and ligand-protein complexes outside of large biological assemblies.

Q & A

Q. What are the key synthetic routes for 2-(3-Ethoxyphenyl)pyrrolidine, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves nucleophilic substitution or asymmetric catalysis. For example, starting materials like 3-ethoxybenzaldehyde and pyrrolidine derivatives can undergo reductive amination under hydrogenation conditions. Key factors include:

  • Catalyst selection : Chiral catalysts (e.g., Rhodium complexes) enable enantioselective synthesis, critical for biological applications .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while acidic conditions stabilize intermediates .
  • Temperature control : Reactions conducted at 60–80°C optimize yield (70–85%) while minimizing side products like over-reduced amines .

Q. How can structural characterization of this compound be performed to confirm stereochemistry?

Answer: Advanced spectroscopic techniques are essential:

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., ethoxy group at C3) and pyrrolidine ring conformation. NOESY experiments resolve stereochemistry by detecting spatial proximity of protons .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA, with mobile phases of hexane/isopropanol (90:10) .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for analogs like (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride .

Q. What preliminary biological screening approaches are suitable for assessing its pharmacological potential?

Answer: Initial screening should focus on target engagement and cytotoxicity:

  • Receptor binding assays : Test affinity for serotonin (5-HT1A/7_{1A/7}) or dopamine receptors using radioligand displacement (e.g., 3^3H-WAY-100635) .
  • Enzyme inhibition : Evaluate interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) via fluorometric assays .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to determine IC50_{50} values .

Advanced Research Questions

Q. How does the ethoxy group at the phenyl C3 position influence metabolic stability compared to halogenated analogs?

Answer: The ethoxy group enhances metabolic stability by reducing oxidative dehalogenation, a common issue with chloro/fluoro derivatives. Key comparisons:

  • In vitro microsomal studies : this compound exhibits a 40% longer half-life (t1/2_{1/2} = 120 min) than 2-(3,4-Difluorophenyl)pyrrolidine (t1/2_{1/2} = 72 min) in human liver microsomes .
  • Electron-withdrawing effects : The ethoxy group’s electron-donating nature decreases susceptibility to CYP450-mediated oxidation compared to trifluoromethyl groups .

Q. What experimental strategies resolve contradictions in reported receptor binding affinities?

Answer: Discrepancies arise from assay conditions or stereochemical impurities. Mitigation strategies include:

  • Enantiomer purification : Use preparative chiral HPLC to isolate (R)- and (S)-enantiomers, as small stereochemical differences drastically alter 5-HT1A_{1A} binding (e.g., 10-fold Ki variation) .
  • Buffer standardization : Control ionic strength (e.g., 150 mM NaCl) and pH (7.4) to minimize false positives in radioligand assays .
  • Orthogonal assays : Validate findings with functional assays (e.g., cAMP modulation for GPCR activity) alongside binding studies .

Q. How can computational modeling guide the design of this compound derivatives with improved blood-brain barrier (BBB) penetration?

Answer: Molecular dynamics (MD) and QSAR models predict BBB permeability by analyzing:

  • Lipophilicity (LogP) : Optimal LogP = 2–3 for passive diffusion, achievable via substituent tuning (e.g., replacing methoxy with ethoxy) .
  • Polar surface area (PSA) : Derivatives with PSA < 90 Å2^2 show enhanced BBB uptake, as seen in analogs like 2-(5-Fluoro-2-methoxyphenyl)pyrrolidine .
  • Docking studies : Identify key residues in P-glycoprotein (P-gp) to avoid efflux, improving CNS bioavailability .

Q. What are the challenges in scaling up asymmetric synthesis for enantiopure this compound?

Answer: Key hurdles include:

  • Catalyst cost : Rhodium or Ruthenium chiral catalysts are expensive; alternatives like organocatalysts (e.g., proline derivatives) reduce costs but lower enantiomeric excess (ee) .
  • Purification : Chiral columns are impractical for large batches. Alternative approaches include crystallization-induced asymmetric transformation (CIAT) .
  • Reaction homogeneity : Ensure consistent mixing and temperature control in batch reactors to maintain ee > 95% .

Q. How do structural modifications at the pyrrolidine nitrogen affect off-target toxicity?

Answer: Nitrogen substituents influence metabolic pathways and toxicity:

  • N-Methylation : Reduces hERG channel inhibition (IC50_{50} > 10 μM) compared to unsubstituted analogs (IC50_{50} = 2 μM) .
  • N-Acylation : Enhances solubility but may introduce esterase-mediated hydrolysis, leading to reactive intermediates .
  • Safety profiling : Use Ames tests for mutagenicity and hERG patch-clamp assays to prioritize derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.